1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine
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Overview
Description
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine is a compound belonging to the class of piperazines. It is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to a phenylpiperazine moiety.
Preparation Methods
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine typically involves the reaction of diphenylmethanol with ethyl piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research has shown that this compound may have pharmacological properties, such as acting as a dopamine uptake inhibitor.
Mechanism of Action
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine involves its interaction with molecular targets such as dopamine transporters. By inhibiting the reuptake of dopamine, it increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism is similar to that of other dopamine uptake inhibitors and is of interest in the study of neurological disorders .
Comparison with Similar Compounds
1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds share a diphenylmethoxy group, but diphenhydramine has a different core structure and is primarily used as an antihistamine.
Vanoxerine: This compound is also a dopamine uptake inhibitor but belongs to a different chemical class.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
47581-70-4 |
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Molecular Formula |
C25H28N2O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-phenylpiperazine |
InChI |
InChI=1S/C25H28N2O/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23)28-21-20-26-16-18-27(19-17-26)24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI Key |
HOSRAJVFYIYMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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